molecular formula C25H25N5O4S2 B4553814 ETHYL 4,5-DIMETHYL-2-{[2-({4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE

ETHYL 4,5-DIMETHYL-2-{[2-({4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE

Cat. No.: B4553814
M. Wt: 523.6 g/mol
InChI Key: HIYFUIQHCMRISZ-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4,5-DIMETHYL-2-{[2-({4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE is a useful research compound. Its molecular formula is C25H25N5O4S2 and its molecular weight is 523.6 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4,5-dimethyl-2-{[({4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-3-thiophenecarboxylate is 523.13479664 g/mol and the complexity rating of the compound is 907. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Approaches

    Research has been conducted on the synthesis of heterocyclic compounds that share similarities with the specified compound, focusing on their preparation through reactions involving different methylene reagents to produce derivatives like pyran, pyridine, and pyrazolopyridines. These studies highlight the compound's potential as a versatile precursor for creating a broad range of heterocyclic compounds with possible applications in material science, pharmaceuticals, and agricultural chemicals (Mohareb et al., 2004), (El‐Borai et al., 2013).

  • Crystal Structure and Properties

    Investigations into the crystal structure and properties of related compounds, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, provide insights into their molecular geometry, electronic structure, and intermolecular interactions. These studies are crucial for understanding the chemical behavior and potential reactivity of the compound (Viveka et al., 2016).

Applications

  • Corrosion Inhibition

    Research on pyranpyrazole derivatives, which share a structural framework with the specified compound, has demonstrated their efficacy as corrosion inhibitors for mild steel. This suggests potential industrial applications of the compound in protecting metals against corrosion, particularly in acidic environments such as those encountered during the industrial pickling process. The inhibitors operate through adsorption, forming a protective layer on the metal surface, with studies employing gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) to evaluate their performance (Dohare et al., 2017).

  • Antimicrobial and Antitumor Activities

    Compounds structurally related to ethyl 4,5-dimethyl-2-{[({4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-3-thiophenecarboxylate have been explored for their biological activities. Studies indicate that some derivatives exhibit significant antimicrobial and antitumor properties, suggesting the compound's potential for development into therapeutic agents (Zheng et al., 2010).

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[[2-[(4E)-4-[(1-methylpyrazol-4-yl)methylidene]-5-oxo-1-phenylimidazol-2-yl]sulfanylacetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4S2/c1-5-34-24(33)21-15(2)16(3)36-22(21)28-20(31)14-35-25-27-19(11-17-12-26-29(4)13-17)23(32)30(25)18-9-7-6-8-10-18/h6-13H,5,14H2,1-4H3,(H,28,31)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYFUIQHCMRISZ-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC(=CC3=CN(N=C3)C)C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=N/C(=C/C3=CN(N=C3)C)/C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 4,5-DIMETHYL-2-{[2-({4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE
Reactant of Route 2
ETHYL 4,5-DIMETHYL-2-{[2-({4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4,5-DIMETHYL-2-{[2-({4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4,5-DIMETHYL-2-{[2-({4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE
Reactant of Route 5
ETHYL 4,5-DIMETHYL-2-{[2-({4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE
Reactant of Route 6
ETHYL 4,5-DIMETHYL-2-{[2-({4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.